molecular formula C12H10N2O3 B6385665 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% CAS No. 281233-17-8

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95%

Cat. No. B6385665
CAS RN: 281233-17-8
M. Wt: 230.22 g/mol
InChI Key: ATQBKAKXTSJGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% (2H5MCPP) is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 247.2 g/mol. 2H5MCPP has been studied for its potential use in the synthesis of organic compounds, and its ability to act as a catalyst in organic reactions. Its structure and properties are important for understanding its mechanism of action and its applications in scientific research.

Mechanism of Action

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% acts as a catalyst in organic reactions by forming a complex with the reactant molecules. This complex is then activated by the addition of a base, which breaks the bond between the reactants and the catalyst. This allows for the formation of the desired product.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% has not been studied for its biochemical or physiological effects. It is not used in any medical applications, and it is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it can be stored for long periods of time without degradation. It is also relatively inexpensive and easy to obtain. However, it is not very soluble in water, which can limit its use in certain reactions.

Future Directions

The potential applications of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% are still being explored. Future research could focus on the use of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% in the synthesis of other organic compounds, such as pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% and its potential applications in asymmetric catalysis. Finally, further research could be conducted on the biochemical and physiological effects of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% to determine if it has any potential medical applications.

Synthesis Methods

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 4-methoxycarbonylphenyl isocyanate and hydroxylamine in aqueous solution. This reaction produces an intermediate, which is then reacted with an acid to form 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95%. The reaction conditions and solvents used in this synthesis are important for the successful formation of 2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95%.

Scientific Research Applications

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% has been studied for its potential use in the synthesis of organic compounds. It is used as a catalyst in organic reactions, such as the synthesis of imidazoles and other heterocyclic compounds. It has also been studied for its potential use in the synthesis of pharmaceuticals, as well as its ability to act as a chiral ligand in asymmetric catalysis.

properties

IUPAC Name

methyl 4-(2-oxo-1H-pyrimidin-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11(15)9-4-2-8(3-5-9)10-6-13-12(16)14-7-10/h2-7H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQBKAKXTSJGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686838
Record name Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(4-methoxycarbonylphenyl)pyrimidine

CAS RN

281233-17-8
Record name Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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